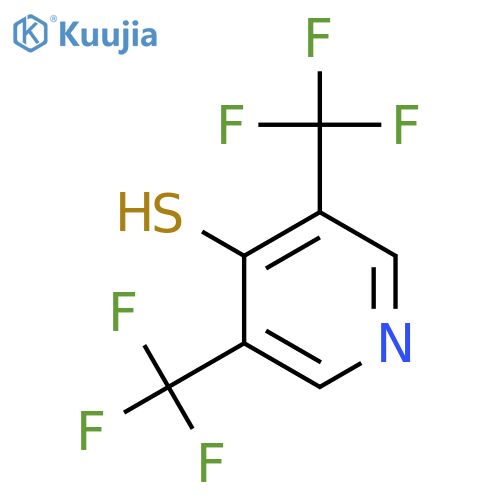Cas no 1286744-08-8 (3,5-bis(trifluoromethyl)-4-pyridinethiol)

1286744-08-8 structure
商品名:3,5-bis(trifluoromethyl)-4-pyridinethiol
CAS番号:1286744-08-8
MF:C7H3F6NS
メガワット:247.160841226578
MDL:MFCD23381985
CID:1222672
PubChem ID:75406425
3,5-bis(trifluoromethyl)-4-pyridinethiol 化学的及び物理的性質
名前と識別子
-
- 3,5-bis(trifluoromethyl)-4-pyridinethiol
- 3,5-Bis-trifluoromethyl-pyridine-4-thiol
- 3,5-bis(trifluoromethyl)-1H-pyridine-4-thione
- AKOS017344143
- 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%
- 1286744-08-8
- AKOS017344271
- MFCD23381985
- 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione
- 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione
-
- MDL: MFCD23381985
- インチ: InChI=1S/C7H3F6NS/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15)
- InChIKey: SEFVQAKKYFCFKY-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=S)C(=CN1)C(F)(F)F)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 246.98903925g/mol
- どういたいしつりょう: 246.98903925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3,5-bis(trifluoromethyl)-4-pyridinethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002388-1g |
3,5-Bis(trifluoromethyl)-4-mercaptopyridine |
1286744-08-8 | 95% | 1g |
2,750.25 USD | 2021-06-08 | |
| abcr | AB400381-1g |
3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%; . |
1286744-08-8 | 97% | 1g |
€699.00 | 2025-02-17 | |
| Alichem | A029002388-500mg |
3,5-Bis(trifluoromethyl)-4-mercaptopyridine |
1286744-08-8 | 95% | 500mg |
1,701.85 USD | 2021-06-08 | |
| abcr | AB400381-1 g |
3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%; . |
1286744-08-8 | 97% | 1g |
€699.00 | 2023-04-25 | |
| Alichem | A029002388-250mg |
3,5-Bis(trifluoromethyl)-4-mercaptopyridine |
1286744-08-8 | 95% | 250mg |
1,038.80 USD | 2021-06-08 |
3,5-bis(trifluoromethyl)-4-pyridinethiol 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
1286744-08-8 (3,5-bis(trifluoromethyl)-4-pyridinethiol) 関連製品
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1286744-08-8)3,5-bis(trifluoromethyl)-4-pyridinethiol

清らかである:99%
はかる:1g
価格 ($):414.0